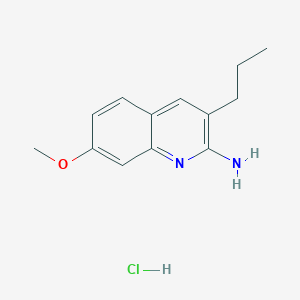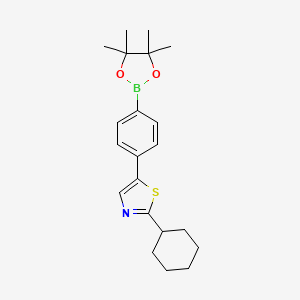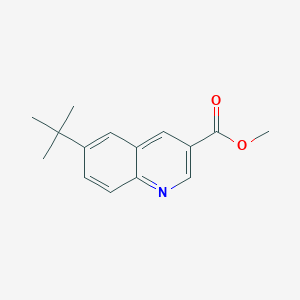
Methyl 6-(tert-Butyl)quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(tert-Butyl)quinoline-3-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(tert-Butyl)quinoline-3-carboxylate typically involves the reaction of 6-(tert-Butyl)quinoline-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
6-(tert-Butyl)quinoline-3-carboxylic acid+MethanolCatalystMethyl 6-(tert-Butyl)quinoline-3-carboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Methyl 6-(tert-Butyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline-3-carboxylate derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline-3-carboxylate derivatives, which can be further functionalized for specific applications.
科学研究应用
Methyl 6-(tert-Butyl)quinoline-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of biological pathways and as a probe for biochemical assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is used in the development of materials with specific properties, such as luminescent materials and sensors.
作用机制
The mechanism of action of Methyl 6-(tert-Butyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
Quinoline-3-carboxamide derivatives: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
6-Arylquinoline-3-carboxylate derivatives: These compounds have similar substituents at the quinoline ring and are used in similar applications.
Uniqueness
Methyl 6-(tert-Butyl)quinoline-3-carboxylate is unique due to its specific tert-butyl and methyl ester substituents, which confer distinct chemical and physical properties. These features make it a valuable compound for targeted applications in research and industry.
属性
分子式 |
C15H17NO2 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
methyl 6-tert-butylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)12-5-6-13-10(8-12)7-11(9-16-13)14(17)18-4/h5-9H,1-4H3 |
InChI 键 |
RMSGEIHZZNLOKI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=CC(=CN=C2C=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



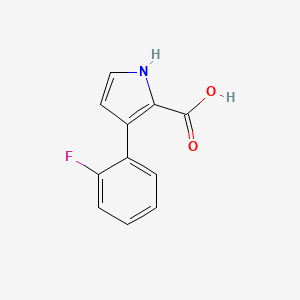
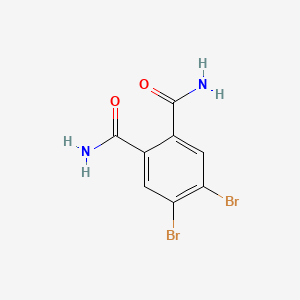
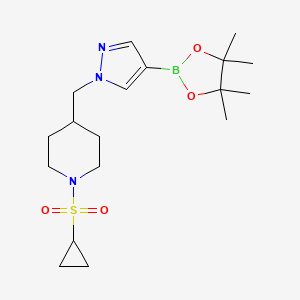
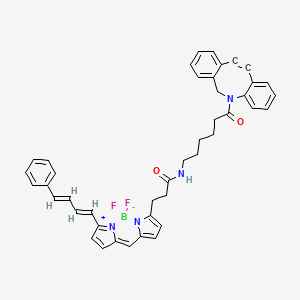



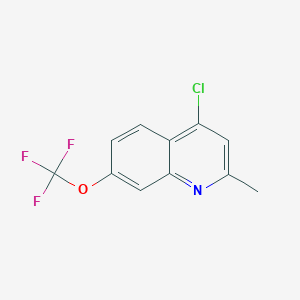
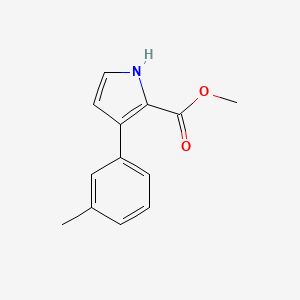
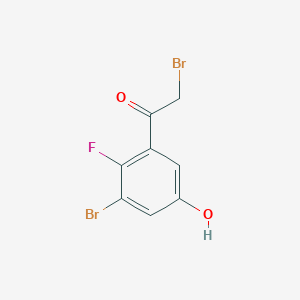
![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
